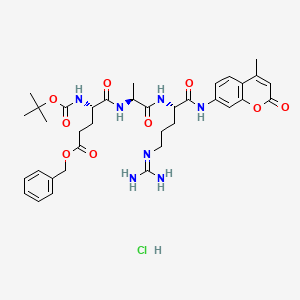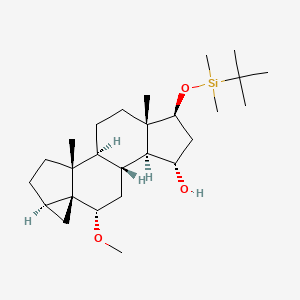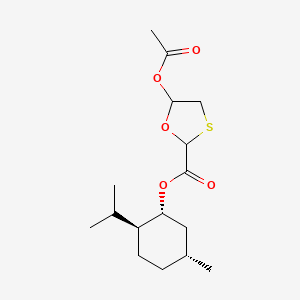
N-tert-Butoxycarbonyl (5R)-Acivicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butoxycarbonyl (5R)-Acivicin is a derivative of acivicin, a natural product isolated from the bacterium Streptomyces sviceus. Acivicin is known for its potential as an antitumor and antibiotic agent. The addition of the N-tert-butoxycarbonyl group enhances the compound’s stability and solubility, making it more suitable for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl (5R)-Acivicin typically involves the protection of the amino group of acivicin with the tert-butoxycarbonyl (Boc) group. This is achieved by reacting acivicin with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is carried out at room temperature, and the product is purified by standard techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes.
化学反応の分析
Types of Reactions
N-tert-Butoxycarbonyl (5R)-Acivicin undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Reagents such as trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for deprotection reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Deprotection: The major product formed is acivicin, with the Boc group removed.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of acivicin.
科学的研究の応用
N-tert-Butoxycarbonyl (5R)-Acivicin has several scientific research applications:
作用機序
The mechanism of action of N-tert-Butoxycarbonyl (5R)-Acivicin involves the inhibition of enzymes that utilize glutamine as a substrate. The compound binds to the active site of these enzymes, preventing the conversion of glutamine to glutamate. This inhibition disrupts cellular processes that rely on glutamine metabolism, leading to the antitumor and antibiotic effects observed .
類似化合物との比較
Similar Compounds
- N-tert-Butoxycarbonyl-L-valinol
- N-tert-Butoxycarbonyl-2-bromoaniline
- N-tert-Butoxycarbonyl-D-prolinal
Uniqueness
N-tert-Butoxycarbonyl (5R)-Acivicin is unique due to its specific structure and biological activity. While other Boc-protected compounds are used primarily for synthetic purposes, this compound has significant potential in medical and biological research due to its enzyme inhibitory properties and therapeutic potential .
特性
CAS番号 |
1356931-87-7 |
|---|---|
分子式 |
C₁₀H₁₅ClN₂O₅ |
分子量 |
278.69 |
同義語 |
(αS,5R)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]-4,5-dihydro-5-isoxazoleacetic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)






![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)

